molecular formula C15H13N3O6S B14327324 3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid CAS No. 110679-57-7

3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Cat. No.: B14327324
CAS No.: 110679-57-7
M. Wt: 363.3 g/mol
InChI Key: CAMVBTSGXPATOG-UHFFFAOYSA-N
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Description

3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylsulfamoyl group, a phenyl ring, and a hydrazinylidene moiety attached to a cyclohexa-1,4-diene-1-carboxylic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves multiple steps:

    Formation of the Acetylsulfamoyl Group: This step involves the acetylation of sulfamoyl chloride with acetic anhydride in the presence of a base such as pyridine.

    Attachment to the Phenyl Ring: The acetylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.

    Formation of the Hydrazinylidene Moiety: Hydrazine is reacted with the acetylsulfamoyl-phenyl compound to form the hydrazinylidene group.

    Cyclization: The final step involves cyclization with cyclohexa-1,4-diene-1-carboxylic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the acetylsulfamoyl group, converting it to a sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of sulfamoyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

Medically, the compound is investigated for its anti-inflammatory and antimicrobial properties. It is being explored as a potential therapeutic agent for treating various diseases.

Industry

In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets. The acetylsulfamoyl group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The hydrazinylidene moiety can interact with nucleophilic sites, leading to the inhibition of enzyme function. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Salazosulfadimidine: Similar in structure but with different substituents on the phenyl ring.

    Sulfasalazine: Contains a similar sulfamoyl group but with different overall structure.

    Sulfanilamide: Shares the sulfamoyl group but lacks the complex hydrazinylidene and cyclohexa-1,4-diene-1-carboxylic acid structure.

Uniqueness

3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

110679-57-7

Molecular Formula

C15H13N3O6S

Molecular Weight

363.3 g/mol

IUPAC Name

5-[[4-(acetylsulfamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C15H13N3O6S/c1-9(19)18-25(23,24)12-5-2-10(3-6-12)16-17-11-4-7-14(20)13(8-11)15(21)22/h2-8,20H,1H3,(H,18,19)(H,21,22)

InChI Key

CAMVBTSGXPATOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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